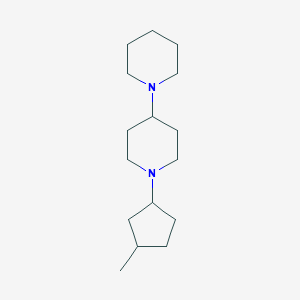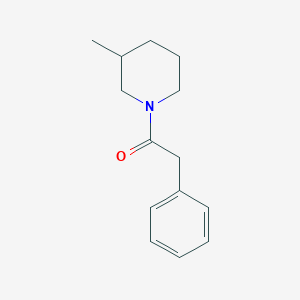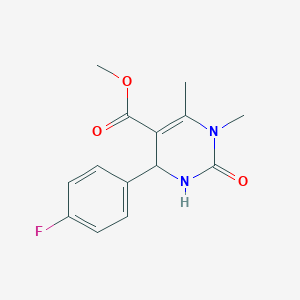
1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Methyl Group: The methyl group is introduced via alkylation reactions.
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization of appropriate amines.
Coupling of Cyclopentane and Piperidine Rings: The final step involves coupling the cyclopentane and piperidine rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine ring or the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted piperidines.
Applications De Recherche Scientifique
1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain, inflammation, or other physiological processes.
Comparaison Avec Des Composés Similaires
1-(Cyclopentyl)-4-piperidin-1-ylpiperidine: Similar structure but lacks the methyl group on the cyclopentane ring.
1-(3-Methylcyclohexyl)-4-piperidin-1-ylpiperidine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine is unique due to the presence of the methyl group on the cyclopentane ring, which may influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
1-(3-methylcyclopentyl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-14-5-6-16(13-14)18-11-7-15(8-12-18)17-9-3-2-4-10-17/h14-16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFTFWJHWYIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5005484.png)

![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5005499.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine](/img/structure/B5005521.png)
![(5Z)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5005530.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B5005541.png)
![4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5005548.png)
![2-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5005553.png)
![ethyl 2-methyl-6-oxo-5-{[(1-phenylethyl)amino]carbonyl}-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5005568.png)
![N-[2-(phenylethynyl)phenyl]-4-propylbenzamide](/img/structure/B5005576.png)
![ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5005579.png)


![2-[N-(benzenesulfonyl)anilino]-N-[2-[[benzenesulfonyl(phenyl)carbamoyl]amino]ethyl]acetamide](/img/structure/B5005595.png)
